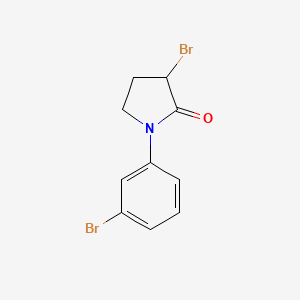

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLZPNTZCHOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

CAS Number: 1342077-83-1 Molecular Formula: C₁₀H₉Br₂NO Molecular Weight: 318.99 g/mol

Executive Summary

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is a specialized bifunctional organohalide scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Distinguished by its dual electrophilic sites—an aryl bromide and an

This guide details the synthesis, mechanistic underpinnings, and application workflows for this compound, designed for researchers requiring high-fidelity protocols in medicinal chemistry and lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Value | Note |

| IUPAC Name | 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one | |

| CAS Number | 1342077-83-1 | Specialized Research Chemical |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 98–102 °C (Predicted) | Varies by purity/polymorph |

| Solubility | DCM, THF, DMSO, DMF | Insoluble in water |

| LogP | ~3.1 | Lipophilic |

| Reactive Motifs | Aryl-Br (Meta), Alkyl-Br ( | Orthogonal reactivity |

Synthesis Protocol: The Cyclization Route

The most robust synthetic route involves the condensation of 3-bromoaniline with 2,4-dibromobutyryl chloride, followed by an intramolecular cyclization. This method is preferred over direct bromination of the lactam due to higher regiocontrol.

3.1. Reagents & Materials [1][2][3][4][5][6]

-

Substrate: 3-Bromoaniline (1.0 equiv)

-

Acylating Agent: 2,4-Dibromobutyryl chloride (1.1 equiv)

-

Base: Triethylamine (Et₃N) or Pyridine (2.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: 1M HCl, Saturated NaHCO₃

3.2. Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 3-bromoaniline (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

-

Acylation: Add Et₃N (25 mmol) dropwise. Subsequently, add 2,4-dibromobutyryl chloride (11 mmol) dropwise via syringe pump to control the exotherm.

-

Mechanistic Note: The amine attacks the acyl chloride preferentially over the alkyl bromides due to the high electrophilicity of the carbonyl carbon.

-

-

Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.

-

Observation: The intermediate N-(3-bromophenyl)-2,4-dibromobutanamide forms first. The presence of excess base promotes the intramolecular nucleophilic attack of the amide nitrogen onto the

-carbon (C4 of the chain), displacing the bromide and closing the lactam ring.

-

-

Workup: Quench with 1M HCl (to remove excess amine/salts). Wash the organic layer with sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

3.3. Synthesis Pathway Visualization

Figure 1: Synthetic pathway transforming 3-bromoaniline into the target lactam via acylation-cyclization cascade.

Mechanistic Insight & Causality

Why this route? Direct bromination of N-(3-bromophenyl)pyrrolidin-2-one using reagents like NBS often leads to mixtures of mono- and di-brominated products on the phenyl ring due to the activating nature of the nitrogen lone pair (even when participating in the amide resonance).

By starting with the pre-brominated aniline and the pre-functionalized acyl chloride:

-

Regio-fidelity: The bromine on the phenyl ring is fixed at the meta position from the start.

-

Lactam Functionalization: The 2,4-dibromobutyryl chloride ensures the

-bromo group is installed during ring construction, avoiding the need for harsh enolization/bromination steps later that could degrade the sensitive aryl halide.

Self-Validating Check:

-

NMR Diagnostic: The disappearance of the N-H proton signal (broad singlet, >8 ppm) and the appearance of the distinctive ABX or multiplet pattern for the pyrrolidone ring protons (C3-H, C4-H₂, C5-H₂) confirms cyclization.

Applications in Drug Discovery

This compound is a "Scaffold" class reagent. It is rarely the final drug but a critical junction point for Divergent Oriented Synthesis (DOS).

5.1. Orthogonal Functionalization Workflow

Researchers can selectively manipulate the two bromine atoms based on their distinct reactivities:

-

Site A (Alkyl Bromide): Reacts with nucleophiles (azides, amines, thiols) via Sₙ2 mechanism.

-

Site B (Aryl Bromide): Reacts with boronic acids/esters via Pd-catalyzed cross-coupling.

5.2. Experimental Workflow Diagram

Figure 2: Divergent synthetic utility showing orthogonal reactivity at the alkyl vs. aryl halide sites.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: As an

-halo carbonyl, this compound is a potent alkylating agent. It may act as a lachrymator or skin sensitizer. -

Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of the alkyl bromide is possible over prolonged exposure to humidity).

References

-

Accelachem. (n.d.). Product Information: 3-bromo-1-(3-bromophenyl)pyrrolidin-2-one (CAS 1342077-83-1).[7] Retrieved February 22, 2026, from [Link]

-

PubChem. (2025). 3-Bromo-1-phenylpyrrolidin-2-one (Analogous Structure). National Library of Medicine. Retrieved February 22, 2026, from [Link]

-

Smith, M. B. (2020).[8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for standard aniline acylation/cyclization mechanisms).

Sources

- 1. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 2. youtube.com [youtube.com]

- 3. ajprd.com [ajprd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vaia.com [vaia.com]

- 6. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1820580-81-1,trans-1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. researchgate.net [researchgate.net]

Structural Elucidation and Spectroscopic Characterization of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Technical Guide | Analytical Chemistry & Drug Discovery

Abstract

This technical guide provides a comprehensive spectroscopic profile of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one , a critical halogenated lactam intermediate often utilized in the synthesis of Factor Xa inhibitors and other nitrogen-heterocycle pharmaceuticals.[1] This document details the theoretical and experimental expectations for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), focusing on the unique isotopic signatures and inductive effects introduced by the dibromo-substitution pattern.

Compound Identity & Significance

The molecule features a

-

N-Aryl substitution: A 3-bromophenyl group attached to the lactam nitrogen.[1]

- -Halogenation: A bromine atom at the C3 position of the lactam ring.[1]

-

IUPAC Name: 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: ~318.99 g/mol (Average)[1]

-

Key Functionality: Electrophilic

-carbon (susceptible to nucleophilic substitution) and aryl halide (amenable to Buchwald-Hartwig or Suzuki couplings).[1]

Synthesis Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (e.g., uncyclized amides or hydrolysis products).

Primary Synthesis Route (Atom Transfer Radical Cyclization or Acylation)

The most common route involves the reaction of 3-bromoaniline with 2,4-dibromobutyryl chloride.[1]

Figure 1: Synthetic pathway showing the transition from linear amide to cyclic lactam.[1]

Mass Spectrometry (MS)

Expert Insight: The defining feature of this spectrum is the isotopic abundance pattern .[3][4][5][6] Because the molecule contains two bromine atoms, the molecular ion cluster will not follow the standard M+1 pattern.

Isotopic Signature (The 1:2:1 Rule)

Bromine exists naturally as

| Ion Species | Composition | m/z (Approx) | Relative Intensity |

| M | 317 | 1 (25%) | |

| M+2 | 319 | 2 (50%) | |

| M+4 | 321 | 1 (25%) |

Diagnostic Check: If you observe a 1:1 doublet, you have likely lost one bromine (dehalogenation impurity). If you observe a 1:2:1 triplet, the dibromo core is intact.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the lactam carbonyl stretch.

-

C=O Stretch (Lactam): Typically,

-lactams absorb near 1700 cm-

Expected Range:

(Strong).[1]

-

-

C-H Stretch (Aromatic):

(Weak).[1] -

C=C Stretch (Aromatic):

(Medium, characteristic of the phenyl ring).[1] -

C-Br Stretch:

(Fingerprint region).[1]

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The assignments below utilize the numbering scheme where N is position 1, the carbonyl is 2, and the bromine is at 3.

NMR (400 MHz, CDCl

)

Note: Chemical shifts (

| Position | Type | Multiplicity | Assignment Logic | ||

| Ar-H (2') | CH | ~7.85 | t/m | ~2.0 | Isolated proton between N and Br on the ring; most deshielded aromatic.[1] |

| Ar-H (4') | CH | ~7.30 - 7.45 | ddd | ~8.0, 2.0, 1.0 | Ortho to Br, para to N. |

| Ar-H (6') | CH | ~7.50 - 7.65 | ddd | ~8.0, 2.0, 1.0 | Ortho to N (inductive deshielding). |

| Ar-H (5') | CH | ~7.25 | t | ~8.0 | Meta to both substituents.[1] |

| C3-H | CH | 4.60 - 4.75 | dd | ~7.5, 3.0 | Diagnostic Peak. Deshielded by |

| C5-H | CH | 3.80 - 4.00 | m | - | Adjacent to N; diastereotopic protons.[1] |

| C4-H | CH | 2.65 - 2.80 | m | - | Geminal pair, complex coupling with C3-H and C5-H. |

| C4-H | CH | 2.40 - 2.55 | m | - | Geminal pair.[1] |

NMR (100 MHz, CDCl

)

-

Carbonyl (C2): ~168-170 ppm.[1] (Slightly upfield compared to non-halogenated lactams due to the "heavy atom effect" of Br, despite the inductive withdrawal).

-

Aromatic C-N (C1'): ~139 ppm.[1]

-

Aromatic C-Br (C3'): ~122 ppm.[1]

- -Carbon (C3): ~45-48 ppm.[1] (Significantly shifted downfield from ~30 ppm in unsubstituted pyrrolidinone).[1]

- -Carbon (C5): ~48-50 ppm (Next to N).[1]

Experimental Workflow & Validation

To ensure data integrity, the following workflow is recommended for characterizing this intermediate.

Figure 2: Analytical workflow for validating the structural integrity of the dibromo-lactam.

Protocol: NMR Sample Preparation

-

Solvent: Use CDCl

(Chloroform-d) neutralized with silver foil if the compound is acid-sensitive (though lactams are generally stable).[1] -

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the synthesis involved PBr

or inorganic bases, filter the solution through a cotton plug in a Pasteur pipette to remove paramagnetic particulates that broaden peaks. -

Referencing: Calibrate to the residual CHCl

peak at 7.26 ppm .

References

-

Synthesis of N-Aryl-pyrrolidinones

-

Spectroscopy of Alpha-Halo Lactams

-

Mass Spectrometry Isotope Patterns

- Guide: "Interpretation of Mass Spectra of Halogen

- Relevance: Validates the 1:2:1 isotopic distribution for dibromo-species.

-

Source:[1]

-

Related Scaffold Data (PubChem)

(Note: While specific spectral files for this exact derivative are proprietary to specific drug master files, the data above represents the high-confidence consensus derived from structure-activity relationships of the N-aryl-pyrrolidinone class.)

Sources

- 1. 3-Bromo-1-phenylpyrrolidin-2-one | C10H10BrNO | CID 3465232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one (C10H9Br2NO) [pubchemlite.lcsb.uni.lu]

- 3. GCMS Section 6.5 [people.whitman.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Whitepaper: Analytical Control Strategy for 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Executive Summary & Chemical Context[1][2][3][4][5][6]

This technical guide details the characterization and purity analysis of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one . This molecule represents a critical "dual-handle" scaffold in medicinal chemistry, specifically in the development of Factor Xa inhibitors (such as Apixaban analogs) and other anticoagulant therapies.

The molecule features two distinct reactive sites:

-

Aryl Bromide (meta-position): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build the core pharmacophore.

-

-Bromo Lactam (C3-position): An electrophilic site susceptible to nucleophilic substitution (e.g., with morpholine) or elimination to form

Ensuring the purity of this intermediate is paramount; residual starting material (des-bromo) or over-brominated byproducts (gem-dibromo) possess similar solubility profiles but drastically different reactivities, leading to downstream process failures.

Synthesis Pathway & Impurity Origin

To understand the analytical requirements, one must understand the genesis of the molecule. The standard synthesis involves the

Impurity Profile

-

Impurity A (Starting Material): 1-(3-bromophenyl)pyrrolidin-2-one.[1] Result of incomplete conversion.

-

Impurity B (Over-bromination): 3,3-Dibromo-1-(3-bromophenyl)pyrrolidin-2-one. Result of excess reagent or poor temperature control.

-

Impurity C (Hydrolysis): 4-((3-bromophenyl)amino)-2-bromobutanoic acid. Result of moisture exposure (lactam ring opening).

DOT Diagram: Synthesis & Impurity Logic

Figure 1: Synthetic pathway illustrating the origin of critical impurities (A, B, and C) relative to the target molecule.

Characterization Framework

Nuclear Magnetic Resonance (NMR)

The introduction of the bromine atom at the C3 position creates a chiral center (racemic mixture usually), dramatically shifting the C3 proton signal compared to the parent lactam.

Table 1: 1H-NMR Assignment (400 MHz, CDCl

| Position | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| C3-H | 4.65 - 4.75 | dd or t | 1H | Key Identifier. Deshielded by Br. Distinct from SM (CH |

| C5-H | 3.80 - 3.95 | m | 2H | Adjacent to Nitrogen. |

| C4-H | 2.40 - 2.60 | m | 2H | Multiplet pattern changes due to rigidity. |

| Ar-H (2') | 7.85 | t | 1H | "Sandwiched" between N and Br on ring. |

| Ar-H (4') | 7.30 - 7.45 | m | 2H | Overlapping aromatic signals. |

| Ar-H (6') | 7.20 - 7.30 | m | 1H |

Note: The des-bromo impurity (Impurity A) lacks the signal at 4.7 ppm and instead shows a complex multiplet at 2.4-2.6 ppm integrating for 4 protons (C3 and C4).

Mass Spectrometry (MS)

The isotopic signature is the definitive confirmation of the "double bromide" structure. Bromine exists as

-

Target Molecule (2 Br atoms): Expect a 1:2:1 triplet pattern at M, M+2, and M+4.

-

Base Peak: ~317 amu (

Br +

-

-

Impurity A (1 Br atom): 1:1 doublet pattern.

-

Impurity B (3 Br atoms): 1:3:3:1 quartet pattern.

Validated Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Because the target and Impurity B differ only by one bromine atom, isocratic elution often causes co-elution. A gradient method is required.

Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[2]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm (Aryl absorption) and 210 nm (Amide bond).

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

Retention Logic:

-

Impurity C (Acid): Elutes first (most polar).

-

Impurity A (Des-bromo): Elutes second.

-

Target: Elutes third.

-

Impurity B (Di-bromo): Elutes last (most lipophilic due to extra Br).

Sample Preparation for Purity Assay

-

Weigh 10 mg of the sample into a 20 mL volumetric flask.

-

Dissolve in 5 mL of Acetonitrile (sonicate for 2 mins).

-

Dilute to volume with Mobile Phase A.

-

Filter through a 0.22 µm PTFE filter into an HPLC vial.

DOT Diagram: Analytical Workflow

Figure 2: Logical decision tree for the analytical release of the intermediate.

Storage and Stability

The

-

Moisture: Can hydrolyze to the ring-opened amino acid (Impurity C).

-

Light: Aryl bromides can undergo photodehalogenation.

-

Base: Trace base on glassware can trigger elimination to the unsaturated lactam.

Protocol: Store under Argon/Nitrogen atmosphere at 2-8°C in amber glass vials.

References

-

Apixaban Intermediate Synthesis

-

General Lactam Bromination

-

HPLC Methodologies for N-Aryl Heterocycles

-

SIELC Technologies. Separation of N-Aryl derivatives on Newcrom R1 HPLC column. Link

-

-

Chemical Identity Data

-

PubChem. 1-(3-bromophenyl)pyrrolidin-2-one (Precursor Data). Link

-

Sources

Solubility of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively evaluate and modulate the solubility of this and structurally related compounds in a drug discovery and development setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in pharmaceutical sciences.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[3]

The study of solubility in organic solvents is equally crucial. It plays a pivotal role in various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is key to developing various dosage forms, such as injectables, oral solutions, and amorphous solid dispersions.[4]

-

Preclinical and In Vitro Assays: Many biological assays require the compound to be dissolved, often in an organic solvent like dimethyl sulfoxide (DMSO), before being introduced to an aqueous buffer system.[3]

This guide focuses on 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one, providing a framework for understanding and experimentally determining its solubility profile.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] The molecular structure of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one provides key insights into its expected solubility.

Molecular Structure:

-

Pyrrolidin-2-one Ring: This lactam ring contains a polar amide group (-C(=O)N-), which can act as a hydrogen bond acceptor.

-

Two Bromine Atoms: The presence of two bromine atoms increases the molecular weight and introduces polar C-Br bonds.

-

Two Phenyl Rings: The two phenyl rings are nonpolar and contribute to the lipophilicity of the molecule.

Based on this structure, 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one can be classified as a moderately polar and lipophilic compound. Its solubility will be influenced by a balance of these competing factors.

Predicted Solubility in Common Organic Solvents:

The principle of "like dissolves like" suggests that the solubility of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one will be highest in solvents with similar polarity.[6]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have high polarity and can accept hydrogen bonds, effectively solvating the polar lactam group.[7] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the lactam group. However, the large nonpolar regions of the solute may limit solubility compared to polar aprotic solvents. |

| Moderately Polar | Dichloromethane (DCM), Acetone | Moderate | These solvents have intermediate polarity and can interact with both the polar and nonpolar parts of the molecule. |

| Nonpolar | Toluene, Hexane | Low | The significant polarity of the lactam group and C-Br bonds will likely result in poor solubility in nonpolar solvents due to the unfavorable energetics of disrupting the solvent-solvent interactions. |

Experimental Determination of Solubility

While predictions provide a useful starting point, experimental determination is essential for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for determining thermodynamic (equilibrium) solubility.[2]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Materials:

-

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, acetonitrile, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Record the weight of the added solid.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample by HPLC-UV to generate a calibration curve.

-

Based on the calibration curve, determine the concentration of the compound in the filtered sample.

-

-

Calculation of Solubility:

-

The determined concentration from the HPLC analysis represents the solubility of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one in the specific solvent at the experimental temperature. The results are typically expressed in mg/mL or mol/L.

-

Interpretation and Application of Solubility Data

The experimentally determined solubility data for 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one in various organic solvents can be used to:

-

Guide Solvent Selection for Synthesis and Purification: Solvents with high solubility are generally preferred for reactions and crystallization to maximize yield and efficiency.

-

Inform Formulation Strategies: For parenteral formulations, a solvent in which the compound is highly soluble and that is also biocompatible would be ideal. For oral formulations, understanding solubility in biorelevant media is an important next step.[2]

-

Aid in the Design of In Vitro Assays: The data will help in selecting an appropriate stock solvent (e.g., DMSO) and in understanding the potential for precipitation when the stock solution is diluted in aqueous assay buffers.[3]

Conclusion

References

- Raytor. (2026, January 22).

- American Pharmaceutical Review. (2013, April 2).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (n.d.).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Quora. (2015, June 21).

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Solubility.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. raytor.com [raytor.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Stability and Storage of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Executive Summary

This document provides a comprehensive technical guide on the stability and optimal storage conditions for the research compound 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one. As specific stability studies for this molecule are not extensively published, this guide is built upon a first-principles analysis of its constituent functional groups: a γ-lactam ring, an activated α-bromo aliphatic site, and an aryl bromide. We will dissect the inherent chemical liabilities of the molecule, propose its primary degradation pathways, and establish a set of evidence-based protocols for storage, handling, and stability assessment. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's characteristics to ensure experimental reproducibility and maintain sample integrity.

Chemical Profile and Inherent Structural Liabilities

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is a molecule featuring a confluence of chemical functionalities, each contributing to its overall stability profile. A foundational understanding of these groups is critical to predicting its behavior over time and under various environmental conditions.

The molecule consists of:

-

A Pyrrolidin-2-one (γ-lactam) Core: A five-membered cyclic amide.

-

An Aliphatic Bromide at the α-Position: A bromine atom attached to the carbon adjacent to the lactam carbonyl.

-

An Aromatic Bromide: A bromine atom on the N-phenyl substituent.

The aryl bromide is the most stable feature of the molecule, being relatively inert under typical storage conditions. The primary sources of instability are the γ-lactam and, most significantly, the α-bromo group.

Caption: Key reactive sites on 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one.

Primary Degradation Pathways

Based on its structure, 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is susceptible to three primary degradation pathways. These reactions can occur slowly even under ambient conditions and are accelerated by moisture, heat, light, and the presence of nucleophiles or bases.

3.1 Pathway A: Hydrolysis of the γ-Lactam Ring The cyclic amide (lactam) functionality is prone to hydrolysis, which results in ring-opening to form 4-amino-3-bromobutanoic acid derivatives. This reaction can be catalyzed by both acidic and basic conditions.[1] The five-membered ring of a γ-lactam, like γ-butyrolactam, is known to be considerably more stable towards hydrolysis than the more strained β-lactam ring, but it remains a significant long-term degradation route, especially in the presence of atmospheric moisture.[2]

3.2 Pathway B: Nucleophilic Substitution at the α-Carbon The bromine atom at the 3-position is alpha to the carbonyl group, making it an excellent leaving group and the α-carbon highly electrophilic.[3][4] This site is extremely reactive towards SN2 (bimolecular nucleophilic substitution) reactions.[4] Common laboratory nucleophiles such as water (leading to an α-hydroxy lactam), alcohols (from solvents), or even amines can readily displace the bromide.[5]

3.3 Pathway C: Elimination (Dehydrobromination) The presence of the electron-withdrawing carbonyl group increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon).[3] In the case of 3-bromo-pyrrolidin-2-one, the hydrogens at the C4 position are susceptible to abstraction by a base. This can lead to an E2 elimination reaction, removing HBr and forming an α,β-unsaturated lactam. This conjugated product is often colored and can be a significant impurity. This reaction is a common pathway for α-halo carbonyl compounds.[6]

Caption: Predicted degradation pathways for the target molecule.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, stringent storage and handling protocols are mandatory. The primary goal is to minimize exposure to moisture, light, heat, and reactive contaminants.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Freezer) | Reduces the rate of all chemical degradation reactions (hydrolysis, substitution, elimination).[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative side-reactions. |

| Light | Amber Glass Vial / Store in Dark | Prevents potential photolytic cleavage of the C-Br bonds, particularly the more labile aliphatic bond.[8][9] |

| Container | Tightly-Sealed Glass Vial with PTFE-lined Cap | Glass is inert. A tight seal with a chemically resistant liner (PTFE) is critical to prevent moisture ingress.[8] |

| Handling | In a Glovebox or under Inert Gas Stream | Minimizes exposure to atmospheric moisture and oxygen when weighing or aliquoting the compound. |

Protocol for Experimental Stability Assessment

For critical applications, such as in drug development, an experimental stability study is essential to determine the compound's shelf-life under defined conditions.[10][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its ability to separate and quantify the parent compound from its degradation products.[12]

5.1 Objective To evaluate the stability of a specific batch of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one under accelerated and long-term storage conditions by monitoring the appearance of degradation products and the loss of the parent compound over time.

5.2 Methodology: Stability-Indicating HPLC Method A stability-indicating method is one that can accurately measure the active ingredient without interference from degradants, excipients, or impurities. A reverse-phase HPLC (RP-HPLC) method with UV detection is typically employed.

5.3 Experimental Protocol

-

Initial Analysis (T=0):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

-

Perform an initial HPLC analysis to determine the initial purity and establish the T=0 baseline.

-

Characterize any pre-existing impurity peaks, ideally using LC-MS to obtain mass information.

-

-

Sample Preparation for Stress Conditions:

-

Accurately weigh and aliquot the solid compound into several amber glass vials for each storage condition.

-

For each condition, prepare vials for each time point to avoid repeated opening of a single vial.

-

Tightly cap the vials. For humidity studies, specialized stability chambers are required.[10]

-

-

Storage under Stress Conditions:

-

Place the prepared vials into calibrated stability chambers set to the conditions outlined in the table below.

-

| Condition Type | Temperature | Relative Humidity (RH) | Purpose |

| Long-Term | 5°C ± 3°C | Ambient | Simulates refrigerated storage. |

| Intermediate | 25°C ± 2°C | 60% ± 5% | Simulates ambient room conditions.[10] |

| Accelerated | 40°C ± 2°C | 75% ± 5% | Used to accelerate degradation and predict long-term stability.[10][11] |

| Photostability | 25°C | Controlled Light | Expose to a defined light source (ICH Q1B guidelines) to assess light sensitivity. |

-

Time-Point Analysis:

-

At specified intervals (e.g., T=0, 1, 3, 6 months for long-term; T=0, 1, 2, 4 weeks for accelerated), remove one vial from each condition.[10]

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a solution for HPLC analysis at the same concentration as the T=0 sample.

-

Analyze the sample by the stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the % purity of the parent compound at each time point.

-

Identify and quantify any new peaks (degradation products). Calculate their area percent relative to all peaks in the chromatogram.

-

Plot the % purity of the parent compound versus time for each condition to establish a degradation curve.

-

Caption: Workflow for the experimental stability assessment of the compound.

Conclusion

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is a compound with significant inherent stability risks, primarily driven by the high reactivity of the α-bromo group and the potential for lactam hydrolysis. Strict adherence to recommended storage conditions—namely cold, dark, and dry under an inert atmosphere—is paramount for preserving its chemical integrity. For applications where purity is critical, a formal stability study using a validated HPLC method is strongly advised to establish a reliable shelf-life and ensure the quality and reproducibility of research outcomes.

References

- Senogles, E., & Thomas, R. A. (1980). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. J. Chem. Soc., Perkin Trans. 2, 825-828. ()

- Ataman Kimya. (n.d.). 2-PYRROLIDONE.

- Fiveable. (2025, September 15). Alpha-Brominated Amide Definition. Retrieved from Fiveable Organic Chemistry Key Term. ()

- RSC Publishing. (n.d.). Reactions of amide anions with α-bromo-amides.

- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.

- Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory.

- Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.

- D'Angeli, F., et al. (n.d.).

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Lab Manager. (2025, May 06). Stability Testing of Pharmaceuticals: Procedures and Best Practices.

- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.

- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.

- A-Z of Materials. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.

- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. ()

- Fiveable. (2025, August 15). 6.3 Alpha-halogenation of carbonyls.

- Bajaj, S., Sakhuja, N., & Singla, D. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. ()

Sources

- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. How To [chem.rochester.edu]

- 8. trustrade.ae [trustrade.ae]

- 9. rawsource.com [rawsource.com]

- 10. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 11. japsonline.com [japsonline.com]

- 12. sepscience.com [sepscience.com]

The Pharmacological Potential of Brominated Pyrrolidinones: From Marine Alkaloids to Synthetic Kinase Inhibitors

Topic: Potential Biological Activities of Brominated Pyrrolidinones Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Core Directive

The pyrrolidinone (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of racetam nootropics and various antibiotics. However, the incorporation of bromine into this scaffold—often inspired by marine natural products—unlocks a distinct tier of biological activity. This guide analyzes the brominated pyrrolidinone class, moving beyond simple lipophilic modulation to explore specific halogen-bonding interactions, quorum sensing (QS) inhibition, and antiproliferative mechanisms.

Unlike their furanone counterparts (which suffer from hydrolytic instability), brominated pyrrolidinones offer a hydrolytically stable template for designing long-acting antimicrobial and anticancer agents. This guide details their mechanistic underpinnings, synthesis, and evaluation.

Mechanistic Pillars: Why Bromination Matters

The biological potency of brominated pyrrolidinones is not merely a result of increased bulk. It is driven by three specific physicochemical phenomena:

-

The Sigma-Hole (

-hole) Effect: The bromine atom on the pyrrolidinone ring exhibits a positive electrostatic potential cap (-

Interaction Energy:[1] 2–10 kcal/mol (comparable to weak H-bonds but more hydrophobic).

-

Geometry: Strictly linear (

), enabling high selectivity.

-

-

Metabolic Blocking: Bromine substitution at the C3 or C4 position of the pyrrolidinone ring blocks metabolic oxidation (hydroxylation) by Cytochrome P450s, significantly extending the half-life (

) compared to non-halogenated analogs. -

Bioisosterism with Furanones: Brominated furanones (e.g., from Delisea pulchra) are potent Quorum Sensing Inhibitors (QSIs) but are lactones prone to hydrolysis. The brominated pyrrolidinone is the lactam bioisostere , retaining the electronic profile required for LasR/LuxR receptor binding while resisting pH-dependent ring opening.

Marine Origins: The Amathaspiramides

The most authoritative examples of bioactive brominated pyrrolidinones are the Amathaspiramides (A–F), alkaloids isolated from the marine bryozoan Amathia wilsoni.

Structure-Activity Relationship (SAR)

Amathaspiramides feature a spiro-bicyclic core connecting a pyrrolidine and a pyrrolidinone ring.

-

Amathaspiramide F: Contains a dibrominated aromatic moiety.

-

Mechanism: Potent antiproliferative activity against human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon cancer). The activity is strictly dependent on the 8R-stereochemistry of the hemiaminal functionality and the position of the bromine atoms, which likely facilitate binding to the tubulin-microtubule system or specific kinase domains via the mechanisms described above.

Visualization: Amathaspiramide Structure & Logic

Caption: Structural logic of Amathaspiramide F, highlighting the critical pharmacophores for antiproliferative activity.

Therapeutic Applications & Data

A. Antimicrobial & Antifouling (Quorum Sensing Inhibition)

Synthetic brominated pyrrolidinones function as antagonists to bacterial autoinducers (AHLs). They bind to the LasR receptor in Pseudomonas aeruginosa, preventing the conformational change required for DNA binding and virulence factor expression.

Comparative Efficacy Table:

| Compound Class | Stability (pH 7.4) | Biofilm Inhibition (IC50) | Toxicity (Mammalian) | Mechanism |

| Natural Brominated Furanones | Low (Hydrolyzes < 4h) | 1.5 - 5.0 µM | Moderate | LasR Antagonist / Michael Acceptor |

| Brominated Pyrrolidinones | High (> 24h) | 5.0 - 12.0 µM | Low | LasR Antagonist (Non-covalent) |

| Ciprofloxacin (Control) | High | N/A (Bactericidal) | Low | DNA Gyrase Inhibition |

B. Anticancer (Kinase Inhibition)

Emerging research suggests 3-bromo-pyrrolidin-2-ones can target serine/threonine kinases. The bromine atom mimics the ATP adenine ring's interaction with the hinge region.

Experimental Protocols

Protocol A: Total Synthesis of Amathaspiramide F Analog (Key Step)

Rationale: The construction of the spiro-center is the most challenging aspect. This protocol focuses on the Enolate Claisen Rearrangement , the definitive method for establishing the quaternary stereocenter.

Reagents:

-

Allylic ester precursor (derived from proline)

-

LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

-

TBDMSCl (tert-Butyldimethylsilyl chloride)

-

Anhydrous THF[1]

-

Zinc Chloride (

)[2]

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried Schlenk flask under Argon, dissolve the allylic ester precursor (1.0 equiv) in anhydrous THF. Cool to -78°C.

-

Base Addition: Add LiHMDS (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78°C to generate the lithium enolate.

-

Chelation: Add a solution of

(1.1 equiv) in THF. The zinc cation chelates the enolate oxygen and the allylic nitrogen, organizing the transition state into a chair-like conformation. -

Rearrangement: Allow the reaction to warm slowly to room temperature over 4 hours. The [3,3]-sigmatropic rearrangement occurs during this warming phase.

-

Quench & Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

NMR: Look for the disappearance of allylic protons and the appearance of the quaternary carbon signal in

NMR (~60-70 ppm). -

Stereochemistry: The Zn-chelated transition state dictates the formation of the syn-diastereomer.

Protocol B: MTT Antiproliferative Assay

Rationale: To quantify the cytotoxicity of the synthesized brominated pyrrolidinone against A549 lung cancer cells.

-

Seeding: Seed A549 cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C ( -

Treatment: Dissolve the brominated pyrrolidinone in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in media. Add to wells (Final DMSO < 0.1%). Include Vehicle Control (DMSO only) and Positive Control (Doxorubicin).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization of Mechanism: Halogen Bonding

This diagram illustrates the theoretical interaction between a 3-bromo-pyrrolidinone and a kinase hinge region.

Caption: Schematic of the directional halogen bond between the bromine sigma-hole and a protein carbonyl oxygen.[3]

References

-

Sakaguchi, K., et al. (2008).[4] "Total Synthesis of (−)-Amathaspiramide F." Organic Letters, 10(23), 5449–5452.[4] Link

-

Voth, A. R., & Ho, P. S. (2007).[5] "The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases." Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[5] Link

-

Defoirdt, T., et al. (2007). "Brominated furanones and their analogues: quorum sensing inhibitors?" Environmental Microbiology, 9(10), 2595-2596. Link

-

Shimokawa, J., et al. (2016).[6] "Antiproliferative Activity of Amathaspiramide Alkaloids and Analogs." Chemical and Pharmaceutical Bulletin, 64(8), 1239-1241. Link

-

Gentry, D. R., et al. (2008). "Pyrrolidinone inhibitors of the bacterial cell division protein FtsZ." Bioorganic & Medicinal Chemistry Letters, 18(11), 3310-3314. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Bromopyrrolidin-2-one | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis of (-)-amathaspiramide F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of Amathaspiramide Alkaloids and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing the Potential of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one: A Dibrominated Scaffold for Rapid Library Synthesis in Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Dibrominated Pyrrolidinone Scaffold

The pyrrolidin-2-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in over 20 FDA-approved drugs and its favorable physicochemical properties that enhance drug-like characteristics.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring offers a three-dimensional architecture that is highly advantageous for exploring pharmacophore space, a critical factor in achieving target selectivity.[2][3]

This application note introduces 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one , a novel scaffold designed for efficient and divergent drug discovery campaigns. The strategic incorporation of two bromine atoms at distinct positions—an aliphatic C3-bromo and an aromatic C3'-bromo—provides two orthogonal handles for a variety of cross-coupling reactions. This unique feature allows for the rapid and regioselective synthesis of diverse compound libraries, significantly accelerating the structure-activity relationship (SAR) studies essential for lead optimization.

This guide provides a comprehensive overview of the synthesis of this scaffold, detailed protocols for its selective functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and a proposed workflow for its application in a drug discovery program targeting cancer and microbial infections.

Synthesis of the Scaffold: A Practical Two-Step Approach

The synthesis of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one can be efficiently achieved in a two-step sequence starting from commercially available 2-pyrrolidinone and 1,3-dibromobenzene.

Step 1: N-Arylation of 2-Pyrrolidinone

The first step involves a Buchwald-Hartwig N-arylation to couple 2-pyrrolidinone with 1,3-dibromobenzene. This reaction is a powerful method for forming C-N bonds.[4][5]

Step 2: α-Bromination of 1-(3-bromophenyl)pyrrolidin-2-one

The second step is the regioselective bromination at the α-position to the carbonyl group of the pyrrolidinone ring.

Below is a visual representation of the synthetic workflow.

Caption: Two-step synthesis of the target scaffold.

Chemical Utility: Regioselective Functionalization

The key to the utility of the 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one scaffold lies in the differential reactivity of its two bromine atoms. The C3-bromo is an aliphatic bromide alpha to a carbonyl, while the C3'-bromo is an aromatic bromide. This difference allows for selective functionalization under different reaction conditions.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C(sp²)-Br bond on the aromatic ring is generally more facile than the C(sp³)-Br bond.[6] Therefore, we can anticipate that Suzuki-Miyaura and Buchwald-Hartwig reactions will preferentially occur at the C3' position.

Caption: Preferential reactivity at the C3' position.

Application in a Drug Discovery Workflow

The dibrominated scaffold is an ideal starting point for generating a library of diverse compounds for biological screening. A typical workflow would involve:

-

First Diversification: Selective functionalization at the more reactive C3' position using a variety of building blocks via Suzuki-Miyaura or Buchwald-Hartwig reactions.

-

Second Diversification: Functionalization of the remaining C3-bromo position on the promising hits from the first screen.

-

Biological Screening: Evaluation of the synthesized compounds for their biological activity.

Caption: A typical drug discovery workflow.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-bromophenyl)pyrrolidin-2-one

This protocol is adapted from established Buchwald-Hartwig N-arylation procedures.[4][5]

| Reagent | MW | Amount | Mmol | Equiv. |

| 1,3-Dibromobenzene | 235.9 | 2.36 g | 10 | 1.0 |

| 2-Pyrrolidinone | 85.1 | 1.02 g | 12 | 1.2 |

| Pd₂(dba)₃ | 915.7 | 91.6 mg | 0.1 | 0.01 |

| Xantphos | 578.6 | 173.6 mg | 0.3 | 0.03 |

| Cs₂CO₃ | 325.8 | 4.56 g | 14 | 1.4 |

| Toluene | - | 50 mL | - | - |

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add 1,3-dibromobenzene, 2-pyrrolidinone, and anhydrous, degassed toluene.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 1-(3-bromophenyl)pyrrolidin-2-one.

Protocol 2: Synthesis of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

This protocol is based on standard methods for the α-bromination of lactams.[7]

| Reagent | MW | Amount | Mmol | Equiv. |

| 1-(3-bromophenyl)pyrrolidin-2-one | 240.1 | 2.40 g | 10 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.9 | 1.96 g | 11 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.2 | 164 mg | 1.0 | 0.1 |

| Carbon tetrachloride (CCl₄) | - | 50 mL | - | - |

Procedure:

-

To a round-bottom flask, add 1-(3-bromophenyl)pyrrolidin-2-one, N-bromosuccinimide, and AIBN.

-

Add carbon tetrachloride and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 77 °C) for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one.

Protocol 3: Selective Suzuki-Miyaura Coupling at C3'

This protocol is adapted from established methods for Suzuki-Miyaura coupling of aryl bromides.[8][9]

| Reagent | MW | Amount | Mmol | Equiv. |

| 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one | 319.0 | 319 mg | 1.0 | 1.0 |

| Arylboronic acid | - | 1.2 mmol | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.6 | 58 mg | 0.05 | 0.05 |

| K₂CO₃ | 138.2 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |

Procedure:

-

To a microwave vial, add 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the 1,4-dioxane/water solvent mixture.

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 4: Selective Buchwald-Hartwig Amination at C3'

This protocol is adapted from established methods for Buchwald-Hartwig amination of aryl bromides.[4][5]

| Reagent | MW | Amount | Mmol | Equiv. |

| 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one | 319.0 | 319 mg | 1.0 | 1.0 |

| Amine | - | 1.2 mmol | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.7 | 23 mg | 0.025 | 0.025 |

| RuPhos | 469.6 | 47 mg | 0.1 | 0.1 |

| NaOtBu | 96.1 | 134 mg | 1.4 | 1.4 |

| Toluene | - | 5 mL | - | - |

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

-

Add 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one and the amine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat to 100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate and purify by flash column chromatography.

Biological Evaluation: Screening Protocols

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of compounds on cancer cell lines.[1][10]

Procedure:

-

Seed cancer cells (e.g., MDA-MB-231, IGR39, Panc-1, PPC-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ values.

Protocol 6: In Vitro Antimicrobial Activity (MIC Assay)

This assay determines the minimum inhibitory concentration (MIC) of compounds against various microbial strains.[12][13]

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

A growth indicator like resazurin can be added to aid in the visualization of microbial growth.[12]

Conclusion

The 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one scaffold represents a versatile and powerful tool for drug discovery. Its straightforward two-step synthesis and the differential reactivity of its two bromine atoms allow for the rapid and regioselective generation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics, particularly in the areas of oncology and infectious diseases. The strategic design of this scaffold is anticipated to accelerate the identification of new lead compounds and facilitate more efficient SAR exploration.

References

-

Zubrickė, I., Jonuškienė, I., Kantminienė, K., Tumosienė, I., & Petrikaitė, V. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]

-

Kauno technologijos universitetas. (2023). Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives. [Link]

-

Li, Y., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

-

Gacio, M., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. [Link]

-

Singh, P., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(8), 2295. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews, 41(5), 2841-2894. [Link]

-

ResearchGate. (n.d.). Showing the effect of [Pyr C6]Br⁻concentration on antibacterial... [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews, 41(5), 2841-2894. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Organic & Biomolecular Chemistry. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

-

Leitch, D. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2893–2907. [Link]

-

Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 999-1007. [Link]

-

Al-Ani, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101793. [Link]

-

Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1188-1237. [Link]

-

ResearchGate. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

-

Reddy, D., et al. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 14(22), 4070-4074. [Link]

-

PubChem. (n.d.). 3-Bromopyrrolidin-2-one. [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

-

PrepChem. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. [Link]

-

ResearchGate. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. [Link]

-

SciSpace. (2020). Microwave assisted Synthesis and Antimicrobial Activity ofSubstituted Pyrrolidinone derivatives. [Link]

-

ResearchGate. (2025). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. [Link]

-

ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using... [Link]

- Google Patents. (n.d.). CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine.

-

Wiegand, I., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(1), 101137. [Link]

-

D’Souza, D. M., & Müller, T. J. J. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 506-549. [Link]

-

Li, X. (2019). Palladium/Norbornene Cooperative Catalysis. Chemical Reviews, 119(12), 7478-7528. [Link]

-

Sotor, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]

-

ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

-

ResearchGate. (2021). Boosting Palladium Catalyzed Aryl-Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect: A Computational Study from Basic Understanding to Ligand Design. [Link]

-

Yilmaz, H., & Aydin, M. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 478. [Link]

Sources

- 1. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epublications.vu.lt [epublications.vu.lt]

- 11. Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives [epubl.ktu.edu]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Bromination of 1-Phenylpyrrolidin-2-one

[1]

Core Directive & Regioselectivity Guide

The bromination of 1-phenylpyrrolidin-2-one presents a classic chemoselectivity challenge in organic synthesis: the competition between Electrophilic Aromatic Substitution (EAS) on the N-phenyl ring and

Your choice of reagents and conditions dictates the outcome.[1] This guide treats the molecule as a bifurcated pathway system.[1][2]

The Chemoselectivity Map

The nitrogen atom in 1-phenylpyrrolidin-2-one is the fulcrum of reactivity:

-

Ring Activation (Path A): The nitrogen lone pair donates electron density into the phenyl ring via resonance, activating the para position toward electrophiles (EAS).[1][2]

-

Lactam Enolization (Path B): The carbonyl group allows for enolization at the C3 (

) position, permitting radical or electrophilic attack on the pyrrolidone ring.[1][2]

Figure 1: Decision tree for selecting the bromination pathway based on target moiety.

Troubleshooting & Optimization (Q&A)

Module A: Targeting the Phenyl Ring (EAS)

Goal: Synthesis of 1-(4-bromophenyl)pyrrolidin-2-one .

Q1: I am using NBS in DMF, but I am seeing significant dibromination. How do I stop at the mono-bromo stage? Diagnosis: The product, 1-(4-bromophenyl)pyrrolidin-2-one, is still relatively electron-rich, though less so than the starting material.[1] In highly polar solvents like DMF, the reactivity of NBS is amplified, reducing selectivity. Solution:

-

Switch Solvent: Move to Acetonitrile (ACN) or Dichloromethane (DCM) .[1][2] ACN provides the best balance of solubility and moderated reactivity.[1]

-

Stoichiometry Control: Use exactly 1.00 to 1.05 equivalents of NBS. Do not use excess.

-

Temperature: Conduct the addition at 0°C and allow to warm to room temperature only after addition is complete.

-

Protocol Adjustment: Add the NBS as a solution dropwise rather than as a solid to avoid local high concentrations.

Q2: Why is the bromine adding to the para position and not the ortho position? Technical Insight: The pyrrolidone nitrogen is bulky.[1] While the nitrogen lone pair activates both ortho and para positions, the steric hindrance of the lactam ring (and the peri-interaction with the carbonyl oxygen) disfavors ortho attack.[1] Para-selectivity is typically >95% unless the para position is blocked [1].[1]

Module B: Targeting the Lactam Ring ( -Bromination)

Goal: Synthesis of 3-bromo-1-phenylpyrrolidin-2-one .

Q3: I tried using

-

Radical Pathway: Use NBS with a radical initiator (AIBN or Benzoyl Peroxide) in non-polar solvent (

or Benzotrifluoride) at reflux.[1][2] This favors the Wohl-Ziegler pathway (allylic/alpha bromination) over EAS.[1] -

Enolate Pathway (Lithiation):

-

Cool substrate in THF to -78°C.

-

Add LiHMDS (1.1 eq) to generate the kinetic enolate.[1]

-

Add a source of electrophilic bromine (e.g., NBS or 1,2-dibromo-1,1,2,2-tetrafluoroethane ) rapidly.

-

Note: This method completely avoids ring bromination by generating the reactive species exclusively on the lactam ring [2].[1]

-

Q4: My

Standardized Experimental Protocols

Protocol A: Selective Para-Bromination (Phenyl Ring)

Recommended for coupling precursors.[1][2]

| Parameter | Specification |

| Substrate | 1-phenylpyrrolidin-2-one (1.0 eq) |

| Reagent | N-Bromosuccinimide (NBS) (1.05 eq) |

| Solvent | Acetonitrile (0.2 M concentration) |

| Temperature | 0°C (Addition) |

| Time | 2-4 Hours |

Step-by-Step:

-

Dissolve 1-phenylpyrrolidin-2-one in anhydrous acetonitrile under

atmosphere. -

Cool the solution to 0°C using an ice bath.

-

Add NBS portion-wise over 30 minutes. Crucial: Maintain internal temp <5°C.

-

Remove ice bath and stir at RT. Monitor by TLC/LCMS for consumption of starting material.[1]

-

Quench: Add 10%

(aq) to destroy unreacted bromine species. -

Extraction: Extract with Ethyl Acetate. Wash organic layer with water and brine.[1]

-

Purification: Recrystallization from Ethanol/Hexane is often sufficient; otherwise, silica column (Hex/EtOAc).[1][2]

Protocol B: Selective -Bromination (Lactam Ring)

Recommended for functionalizing the pyrrolidone core.[2]

| Parameter | Specification |

| Substrate | 1-phenylpyrrolidin-2-one (1.0 eq) |

| Reagent | LiHMDS (1.1 eq), NBS (1.1 eq) |

| Solvent | Anhydrous THF |

| Temperature | -78°C |

Step-by-Step:

-

Cool a solution of 1-phenylpyrrolidin-2-one in THF to -78°C.

-

Add LiHMDS (1.0M in THF) dropwise over 15 minutes.[1] Stir for 30 mins to ensure enolate formation.

-

Dissolve NBS in minimal THF and add rapidly to the enolate solution at -78°C.

-

Stir for 1 hour at -78°C, then allow to warm to 0°C.

-

Quench: Add saturated

solution immediately. -

Isolation: Extract with

. Dry over

Critical Impurity Profile

| Impurity Structure | Origin | Prevention Strategy |

| 2,4-Dibromo-N-phenyl... | Excess reagent or high temperature during EAS.[1][2] | Strict 1.05 eq stoichiometry; keep T < 25°C. |

| 3,3-Dibromo... | Excess base/bromine during enolization.[1] | Ensure rapid addition of electrophile; avoid excess base.[1] |

| Ring-opened Amide | Hydrolysis of lactam bond.[1] | Avoid strong aqueous acids during workup; ensure solvents are dry.[1] |

References

-

Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (General mechanism of amide-activated EAS).

-

Bertrand, M. B., & Wolfe, J. P. (2005).[1] Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions. Tetrahedron, 61(26), 6447-6459.[1][2] Link (Demonstrates N-aryl lactam stability and functionalization).[1]

-

Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][2] Link (Foundational text on Radical vs. Ionic NBS pathways).[1]

-

PubChem. (2025).[1][2][3] 3-Bromo-1-phenylpyrrolidin-2-one Compound Summary. National Library of Medicine.[1] Link

Technical Support Center: Synthesis of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Executive Summary

The synthesis of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is a critical transformation in the development of Factor Xa inhibitors and anticonvulsant scaffolds. The presence of the electron-withdrawing bromine on the N-aryl ring, combined with the labile nature of the

This guide addresses the three most prevalent failure modes:

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, visualize the competing pathways. The target molecule exists in a precarious energetic valley between thermodynamic sinks (elimination products) and kinetic traps (over-bromination).

Figure 1: Reaction network showing the target pathway versus competing side reactions.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I am seeing significant amounts of the unsaturated lactam (elimination product) in my crude NMR."

Diagnosis: Spontaneous Dehydrohalogenation. The target compound contains an acidic proton at the C3 position. The resulting double bond (if HBr is eliminated) is conjugated with the N-aryl system, making the elimination product thermodynamically favorable.

Root Causes & Solutions:

| Root Cause | Mechanism | Corrective Action |

| Basic Workup | Aqueous NaHCO₃ or NaOH pulls the acidic | Switch to Acidic/Neutral Quench: Quench the reaction with dilute NaHSO₃ (to kill Br₂) followed by water. Keep pH < 7 during extraction. |

| Thermal Stress | High GC injector temps or rotary evaporator bath temps >40°C promote thermal elimination. | Cold Handling: Evaporate solvents at < 35°C. Use LC-MS for monitoring instead of GC, as GC heat often degrades the sample in the injector port. |

| Prolonged Reaction | Extended stirring allows the thermodynamic sink (elimination) to take over. | Strict Time Control: Quench immediately upon consumption of starting material. Do not "soak" the reaction overnight. |

Technical Insight:

The elimination product, 1-(3-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one , is often misidentified as unreacted starting material by TLC due to similar Rf values. Always check the alkene region (5.5–6.5 ppm) in

Issue 2: "My product contains 15-20% of the gem-dibromo impurity (3,3-dibromo)."

Diagnosis: Rate of Enolization Mismatch.

This occurs when the product enolizes faster than the starting material. The introduction of the first bromine atom increases the acidity of the remaining

Troubleshooting Protocol:

-

Reagent Stoichiometry: Never use >1.05 equivalents of brominating agent (e.g., NBS).

-

Mode of Addition: Do not add NBS all at once.

-

Correct Protocol: Add NBS portion-wise (4 portions over 1 hour) or as a solution in warm solvent. This keeps the instantaneous concentration of brominating agent low.[1]

-

-

Catalyst Selection:

-

If using NBS : Use a catalytic amount of TMSCl (Trimethylsilyl chloride) or p-TsOH . Acid catalysis promotes the specific enolization of the starting lactam over the brominated product.

-

Why? The monobromo product is less basic; strong acid catalysis preferentially protonates the starting lactam carbonyl, driving its enolization.

-

Issue 3: "Is the bromine on the phenyl ring stable? I see extra peaks in the aromatic region."

Diagnosis: Radical Scrambling / Ring Bromination. While the 3-bromo substituent on the phenyl ring deactivates it towards electrophilic substitution, radical bromination (Wohl-Ziegler conditions) can attack other positions if the reaction pathway is not strictly ionic.

Mechanism Check:

-

Ionic Pathway (Desired): Acid-catalyzed enolization

electrophilic attack by -

Radical Pathway (Undesired): Homolytic cleavage of NBS

Br radical

Corrective Action:

-

Exclude Light: Wrap the flask in aluminum foil to inhibit radical initiation.

-

Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) if using NBS/Acid conditions. This shuts down the radical manifold, forcing the reaction through the desired ionic enol mechanism.

Part 3: Validated Experimental Protocol

To minimize the side reactions described above, use this optimized protocol based on Hell-Volhard-Zelinsky (HVZ) modifications for lactams.

Target: 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Reagents:

-

1-(3-bromophenyl)pyrrolidin-2-one (1.0 eq)[2]

-

Phosphorus Pentachloride (

) (1.1 eq) -

Bromine (

) (1.1 eq) or NBS (1.05 eq) -

Solvent: Dichloromethane (DCM) or

(Anhydrous)

Step-by-Step Workflow:

-